molecular formula C9H14O4 B13536339 Methyl 3-(oxan-2-yl)-3-oxopropanoate

Methyl 3-(oxan-2-yl)-3-oxopropanoate

Cat. No.: B13536339
M. Wt: 186.20 g/mol
InChI Key: URMPXJMKKAMILQ-UHFFFAOYSA-N
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Description

Methyl 3-(oxan-2-yl)-3-oxopropanoate is an organic compound with a unique structure that includes an oxane ring and a propanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(oxan-2-yl)-3-oxopropanoate can be synthesized through several methods. One common approach involves the esterification of 3-(oxan-2-yl)-3-oxopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(oxan-2-yl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 3-(oxan-2-yl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 3-(oxan-2-yl)-3-oxopropanoate exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The oxane ring and ester group play crucial roles in its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(oxan-2-yl)propanoate: Similar structure but lacks the oxo group.

    Ethyl 3-(oxan-2-yl)-3-oxopropanoate: Similar structure with an ethyl ester instead of a methyl ester.

    Methyl 3-(tetrahydro-2H-pyran-2-yl)-3-oxopropanoate: Similar structure with a tetrahydropyran ring.

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

methyl 3-(oxan-2-yl)-3-oxopropanoate

InChI

InChI=1S/C9H14O4/c1-12-9(11)6-7(10)8-4-2-3-5-13-8/h8H,2-6H2,1H3

InChI Key

URMPXJMKKAMILQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)C1CCCCO1

Origin of Product

United States

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